Aqueous Solubility vs. Ahx Linker
When the Fmoc-6-hydroxyhexanoic acid residue was incorporated into a model decapeptide and the crude conjugate dissolved in PBS pH 7.4, the solubility reached 12.7 mg/mL, compared to only 5.3 mg/mL for the same peptide equipped with an Fmoc-6-aminohexanoic acid (Ahx) linker [1]. This 2.4-fold increase demonstrates that the hydroxyl terminus significantly reduces interpeptide hydrophobic interactions while the α-amino acid structure fosters favorable solvation.
| Evidence Dimension | Aqueous solubility (PBS, pH 7.4, 25°C) |
|---|---|
| Target Compound Data | 12.7 mg/mL |
| Comparator Or Baseline | Fmoc-6-aminohexanoic acid (Ahx) linker: 5.3 mg/mL |
| Quantified Difference | 2.4-fold increase |
| Conditions | Model decapeptide conjugate, HPLC purity >95%, solubility measured by UV absorbance after centrifugation |
Why This Matters
Higher solubility reduces precipitation during formulation and enables higher dosing for in vivo studies, critical for peptide therapeutic development.
- [1] Chen, X. et al. Impact of linker chemistry on biophysical properties of peptide conjugates. Bioconjugate Chem. 2021, 32, 567–575. View Source
